molecular formula C10H10N2O2 B8360745 Methyl 2-cyano-6-ethylisonicotinate

Methyl 2-cyano-6-ethylisonicotinate

Cat. No.: B8360745
M. Wt: 190.20 g/mol
InChI Key: ZGLOYNIEZBOQPI-UHFFFAOYSA-N
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Description

Methyl 2-cyano-6-ethylisonicotinate is a methyl ester derivative of isonicotinic acid, featuring a cyano group at the 2-position and an ethyl substituent at the 6-position of the pyridine ring. The compound’s pyridine backbone and substituent arrangement may influence its solubility, stability, and biological activity compared to similar derivatives.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-cyano-6-ethylpyridine-4-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-3-8-4-7(10(13)14-2)5-9(6-11)12-8/h4-5H,3H2,1-2H3

InChI Key

ZGLOYNIEZBOQPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-cyano-6-ethylisonicotinate (hypothetical data inferred from analogs) with structurally related compounds, emphasizing substituent effects, physical properties, and applications:

Compound Name Substituents Molecular Formula Appearance Applications Key Differences
This compound (hypothetical) 2-CN, 6-C₂H₅, COOCH₃ C₁₀H₁₀N₂O₂* Not reported Pharmaceuticals (inferred) Unique combination of cyano and ethyl groups enhances electrophilicity and lipophilicity.
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate 2-Cl, 3-CN, 5-NO₂, 6-CH₃, COOC₂H₅ C₁₀H₈ClN₃O₄ White powders APIs, skincare, medical ingredients Nitro and chloro groups increase reactivity but may reduce thermal stability.
2-Chloro-6-methylisonicotinic acid 2-Cl, 6-CH₃, COOH C₇H₆ClNO₂ Not reported Chemical synthesis, intermediates Carboxylic acid group improves solubility in polar solvents vs. esters.
Ethyl 2-chloro-6-methoxynicotinate 2-Cl, 6-OCH₃, COOC₂H₅ C₉H₁₀ClNO₃ Not reported Specialty chemicals Methoxy group enhances electron density on the ring, altering reactivity.

*Molecular formula inferred from structural analogs.

Substituent Effects on Properties

  • Cyano Group (CN): Enhances electrophilicity and participates in nucleophilic addition reactions, making it valuable in pharmaceutical intermediates .
  • Ethyl vs.
  • Ester vs. Carboxylic Acid: Esters (e.g., methyl or ethyl) generally exhibit lower melting points and higher volatility than carboxylic acids, as seen in methyl salicylate (), which is used in VOC studies .

Reactivity and Stability

  • The nitro group in Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate may render it more susceptible to reduction reactions compared to the cyano-ethyl analog.
  • Chloro substituents (e.g., in 2-Chloro-6-methylisonicotinic acid ) enhance halogen-bonding interactions but may introduce toxicity concerns.

Research Findings from Analog Studies

  • Methyl Esters: highlights that methyl esters typically have lower viscosity and higher biodegradability than ethyl esters, which could influence formulation strategies .
  • Volatility Trends: Methyl salicylate () has a vapor pressure of ~0.1 mmHg at 25°C, suggesting that this compound may exhibit even lower volatility due to its larger molecular weight and polar cyano group .
  • Synthetic Utility: Ethyl 2-chloro-6-methoxynicotinate demonstrates the role of methoxy groups in directing regioselectivity during coupling reactions, a property that could extend to cyano-substituted analogs.

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